tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate: is a high-purity chemical compound with a molecular weight of 395.28 g/mol . This unique piperidine derivative is known for its versatility and potential in advanced research and development projects .
Preparation Methods
The synthesis of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate involves several steps. The compound can be synthesized through a series of reactions starting from piperidine derivatives. The reaction conditions typically involve the use of tert-butyl groups and iodination processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodide group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tert-butyl and cyclobutoxy groups contribute to the compound’s stability and unique properties .
Comparison with Similar Compounds
tert-Butyl 4-cyclobutoxy-4-(iodomethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 4-(Methoxymethyl)piperidine-1-carboxylate: Contains a methoxy group instead of a cyclobutoxy group.
tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate: Features a phenylamino group, used as an intermediate in the synthesis of fentanyl.
Properties
Molecular Formula |
C15H26INO3 |
---|---|
Molecular Weight |
395.28 g/mol |
IUPAC Name |
tert-butyl 4-cyclobutyloxy-4-(iodomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(11-16,8-10-17)19-12-5-4-6-12/h12H,4-11H2,1-3H3 |
InChI Key |
SXFRSYJJEDPKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC2CCC2 |
Origin of Product |
United States |
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